![molecular formula C27H21N3O4 B5231292 4-[(diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide](/img/structure/B5231292.png)
4-[(diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide, commonly known as DPNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPNB is a benzamide derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of DPNB is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. CAs are involved in the regulation of pH balance in cells, and their inhibition can lead to the disruption of cellular processes, such as cell division and migration.
Biochemical and Physiological Effects:
DPNB has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. It has been shown to induce oxidative stress and DNA damage in cells, which can lead to cell death. DPNB has also been shown to inhibit the activity of certain enzymes, such as HDACs and CAs, which can lead to the activation of tumor suppressor genes and the disruption of cellular processes.
実験室実験の利点と制限
DPNB has several advantages for lab experiments, such as its high solubility in organic solvents, which allows for easy handling and purification. It also has a high fluorescence quantum yield, which makes it a useful fluorescent probe for the detection of metal ions. However, DPNB has some limitations for lab experiments, such as its potential toxicity and the need for careful handling and disposal. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of DPNB. It has potential applications in the development of fluorescent probes for the detection of metal ions in biological samples. It also has potential applications in the synthesis of metal-organic frameworks for gas storage, catalysis, and drug delivery. Furthermore, the study of DPNB's potential anticancer activity could lead to the development of novel cancer therapies. Finally, further research is needed to fully understand the mechanism of action of DPNB and its potential toxicity in biological systems.
Conclusion:
In conclusion, DPNB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been studied extensively, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of DPNB in various fields and to develop novel applications.
合成法
The synthesis of DPNB involves the condensation of 4-nitrobenzoyl chloride with N-diphenylacetylaniline in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a reducing agent, such as zinc dust, to form the final product. The yield of DPNB can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学的研究の応用
DPNB has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions, such as zinc and copper, in biological samples. DPNB has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery. Furthermore, DPNB has been studied for its potential anticancer activity, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
4-[(2,2-diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4/c31-26(28-23-15-17-24(18-16-23)30(33)34)21-11-13-22(14-12-21)29-27(32)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18,25H,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQALBFWFIACOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,2-diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

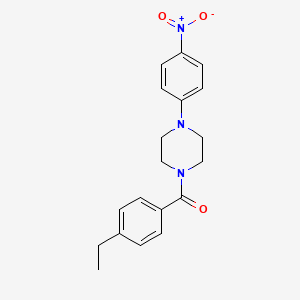
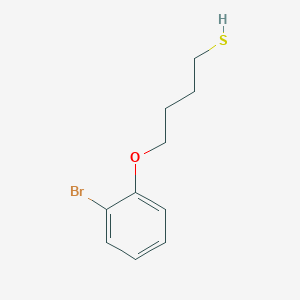
![2-isopropoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5231223.png)

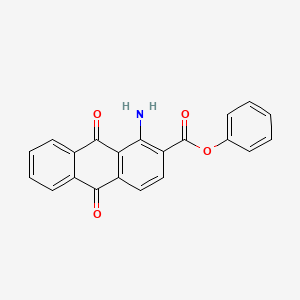
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-isoquinolinone](/img/structure/B5231271.png)
![1-cyclohexyl-2-(3,4-dichlorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5231273.png)
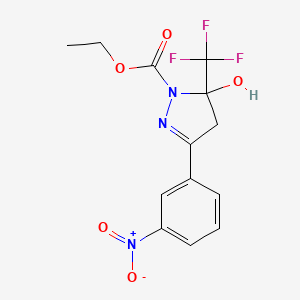
![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl benzoate](/img/structure/B5231290.png)
![3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5231298.png)
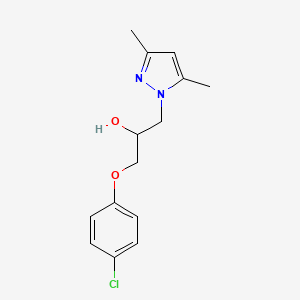
![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5231307.png)
![N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5231312.png)
